1-(5-Nitropyridin-2-yl)ethane-1,2-diol
Description
1-(5-Nitropyridin-2-yl)ethane-1,2-diol is a nitro-substituted diol featuring a pyridine ring system. The nitro group at the 5-position of the pyridine ring likely enhances electron-withdrawing effects, influencing reactivity, stability, and biological interactions compared to other substituents (e.g., amino, methoxy, or halogens) .
Properties
Molecular Formula |
C7H8N2O4 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H8N2O4/c10-4-7(11)6-2-1-5(3-8-6)9(12)13/h1-3,7,10-11H,4H2 |
InChI Key |
YWMAFFGQYLPFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitropyridin-2-yl)ethane-1,2-diol typically involves the nitration of pyridine derivatives followed by the introduction of the ethane-1,2-diol group. One common method involves the reaction of 5-nitropyridin-2-yl derivatives with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1-(5-Nitropyridin-2-yl)ethane-1,2-diol may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-Nitropyridin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Nitropyridin-2-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
Ethane-1,2-diol derivatives exhibit diverse properties based on their substituents:
Key Observations:
- Hydrogen Bonding: Amino and hydroxy substituents (e.g., 4-aminophenyl or 4-hydroxyphenyl derivatives) enhance hydrogen-bonding capacity, which may improve crystallinity or biological target interactions .
Spectral and Analytical Data Comparison
NMR and MS Profiles:
- 1-(4-Aminophenyl)ethane-1,2-diol (16): $^1$H NMR (D$_2$O): δ 7.2–6.7 (aromatic H), 4.8–4.5 (diol H). HRMS: m/z 153.18 [M+H]$^+$ .
- 1-(3-Methoxyphenyl)ethane-1,2-diol (15): $^1$H NMR (CDCl$3$): δ 7.4–6.8 (aromatic H), 3.8 (OCH$3$), 4.6–4.3 (diol H). UHPLC-ESI-MS: m/z 168.19 [M+H]$^+$ .
- Target Compound (Predicted): Expected $^1$H NMR signals for pyridine protons (δ 8.5–9.0) and diol protons (δ 4.5–5.0). Nitro group may cause deshielding of adjacent protons.
Stability Considerations: Nitroaromatic compounds are generally stable under acidic/basic conditions but may degrade under strong oxidative or reductive stress. For example, vilanterol degradation studies () showed cleavage of ethane-1,2-diol moieties under oxidative conditions, suggesting similar vulnerabilities for the target compound .
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